GPR119 Agonist Potency: Class-Level EC50 Context for Structural Differentiation
No direct EC50 data was located for the target compound. Data is available for a structurally related compound from the same patent family (BDBM254716), showing an EC50 of 222 nM in an AlphaScreen cAMP assay at the human GPR119 receptor [1]. While the target compound contains a unique (Z)-2-cyano-3-phenylprop-2-enamide warhead not present in the comparator, this class-level data provides a preliminary potency benchmark for the structural series.
| Evidence Dimension | GPR119 agonist activity (EC50) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | BDBM254716 (structurally related compound from US9469631): EC50 = 222 nM [1] |
| Quantified Difference | N/A — target compound data not available |
| Conditions | AlphaScreen cAMP assay, pH 7.4, 310.15 K, GPR119 receptor |
Why This Matters
Establishes the class activity benchmark; any deviation by the target compound from this reference point must be experimentally validated.
- [1] BindingDB Entry for BDBM254716. Ki Summary: EC50 = 222 nM for Glucose-dependent insulinotropic receptor (GPR119). Data extracted from Nosse, B. et al., US Patent US9469631. View Source
